2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13698622
Molecular Formula: C13H19BO3
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BO3 |
|---|---|
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(trideuteriomethoxy)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3/i5D3 |
| Standard InChI Key | VFIKPDSQDNROGM-VPYROQPTSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,3,2-dioxaborolane core stabilized by two geminal methyl groups at the 4- and 5-positions. The boron atom is bonded to a phenyl ring substituted with a trideuterated methoxy group (-OCD3) at the para position. This deuterium labeling distinguishes it from its non-deuterated analog, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and enhances its utility in isotopic tracing .
Table 1: Key Molecular Properties
Spectroscopic Characteristics
The deuterated methoxy group introduces distinct NMR spectral features. In H NMR, the -OCD3 group suppresses signals from the methyl protons, simplifying spectral interpretation in complex reaction mixtures. The B NMR chemical shift typically appears near 30 ppm, consistent with tetracoordinated boron in dioxaborolanes.
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is synthesized via a two-step protocol:
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Deuteration of 4-Methoxyphenylboronic Acid:
Reaction of 4-hydroxyphenylboronic acid with deuterated methanol (CD3OD) under acidic conditions yields 4-(methoxy-D3)phenylboronic acid. -
Esterification with Pinacol:
The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous tetrahydrofuran (THF) under reflux, forming the dioxaborolane ring .
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80–100°C (THF reflux) | |
| Catalyst | None (spontaneous cyclization) | |
| Yield | 70–85% |
Recent Methodological Advances
A palladium-catalyzed borylation strategy using sulfuryl fluoride (SO2F2) activation has emerged as an alternative route. This method involves:
-
Fluoride-Mediated Activation:
Phenols are converted to fluorosulfates using SO2F2, enhancing their electrophilicity . -
Cross-Coupling with Bis(pinacolato)diboron (B2Pin2):
The activated intermediate reacts with B2Pin2 in the presence of PdCl2/XPhos catalyst, yielding the boronic ester .
While this approach is primarily validated for non-deuterated substrates, its applicability to deuterated analogs like 2-(4-(methoxy-D3)phenyl)-dioxaborolane remains under investigation .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s stability and reactivity make it a preferred partner in Suzuki-Miyaura reactions, enabling the construction of biaryl motifs. For example:
Deuteration at the methoxy group allows precise tracking of coupling efficiency via mass spectrometry or H NMR .
Isotopic Labeling Studies
In pharmacokinetic research, the deuterated methoxy group serves as a non-radioactive tracer. Metabolic pathways of drug candidates incorporating this moiety can be elucidated by monitoring deuterium retention in vivo.
Analytical and Mechanistic Insights
NMR Spectroscopy
The -OCD3 group eliminates H signals from the methoxy protons, reducing spectral overlap in H NMR. This is particularly advantageous in analyzing crude reaction mixtures or complex natural products.
Reaction Kinetics
Deuterium kinetic isotope effects (KIE) studies using this compound have revealed:
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Primary KIE (): 2.5–3.0 for oxidative addition steps in Pd-catalyzed couplings.
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Solvent Isotope Effects: Deuteration alters reaction rates in protic solvents like methanol-D4.
Recent Research Developments
Catalytic Borylation Techniques
The SO2F2-mediated method (Chen et al., 2023) offers a scalable alternative to traditional routes, though challenges persist in adapting it to deuterated substrates .
Material Science Applications
Preliminary studies suggest utility in synthesizing deuterated liquid crystals for optoelectronic devices, leveraging the compound’s aromatic and isotopic properties .
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